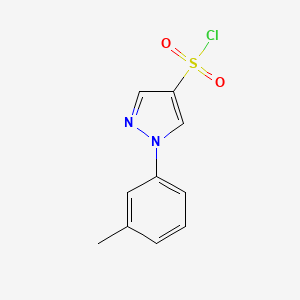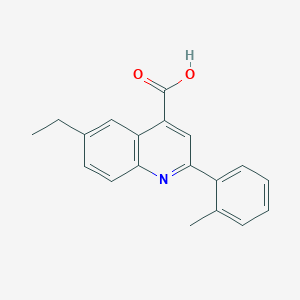
6-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C19H17NO2 and a molecular weight of 291.35 . It is used in proteomics research applications .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C19H17NO2/c1-11-7-8-16-14(9-11)15(18(20)21)10-17(19-16)13-6-4-3-5-12(13)2/h3-10H,1-2H3,(H,20,21) . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 291.35 . More specific properties such as melting point, boiling point, and density were not found in the sources I accessed.作用机制
The exact mechanism of action of 6-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is not yet fully understood. However, it is believed to act as a pro-drug, meaning that it is converted to an active form once it is taken up by the body. This active form is thought to interact with various cellular components, such as proteins and enzymes, to produce a specific effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have antioxidant activity in vitro and may have potential as an anti-cancer agent. Additionally, it has been shown to have anti-inflammatory, anti-microbial, and anti-tumor properties.
实验室实验的优点和局限性
The advantages of using 6-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid in lab experiments include its low toxicity, high solubility, and ease of synthesis. Additionally, it is relatively inexpensive and readily available. The main limitation of using this compound in lab experiments is its potential for instability, as it can degrade quickly when exposed to light or heat.
未来方向
The potential future directions for 6-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid include further research into its mechanism of action, its potential applications in drug delivery, and its potential as an anti-cancer agent. Additionally, further research into its biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments, could be beneficial. Finally, further research into the synthesis of other compounds using this compound as a starting material could be beneficial.
合成方法
6-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid can be synthesized from 2-methylphenyl quinoline-4-carboxylic acid (2MPCA) by ethylation. This is accomplished by reacting 2MPCA with ethyl bromide in the presence of an aqueous base. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of this compound is typically around 80%.
科学研究应用
6-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid has been studied for its potential applications in various scientific research areas. It has been used as a catalyst in organic synthesis, as a reagent for the synthesis of other compounds, and as a potential drug. It has also been studied for its potential use in drug delivery, as a potential drug for the treatment of cancer, and as an antioxidant agent.
属性
IUPAC Name |
6-ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-3-13-8-9-17-15(10-13)16(19(21)22)11-18(20-17)14-7-5-4-6-12(14)2/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKPCYRUPBJHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate](/img/no-structure.png)
![ethyl 4-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2621733.png)
![N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2621735.png)
![N-[2-[4-(Methoxymethyl)pyrimidin-2-yl]ethyl]but-2-ynamide](/img/structure/B2621738.png)
![N-((5-methylfuran-2-yl)methyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2621739.png)
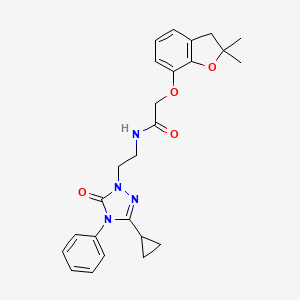
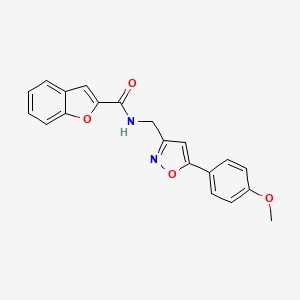
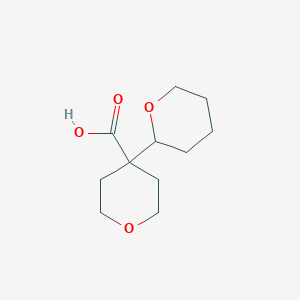
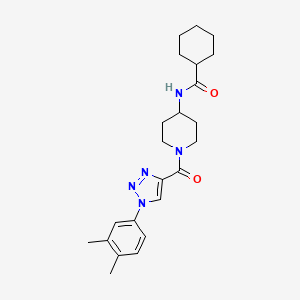
![8-(2-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621747.png)

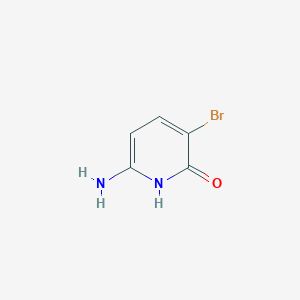
![Methyl 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B2621751.png)
